

Functionalization of 3-(2-Methoxyethoxy)oxan-4-amine for library synthesis

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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)oxan-4-amine

CAS No.: 1173164-61-8

Cat. No.: B1371089

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High-Throughput Functionalization of 3-(2-Methoxyethoxy)oxan-4-amine

Executive Summary

This guide details the strategic functionalization of **3-(2-Methoxyethoxy)oxan-4-amine** (also referred to as 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-amine) for the generation of DNA-Encoded Libraries (DEL) and fragment-based drug discovery (FBDD) sets.^[1]

The scaffold represents a high-value "Escape from Flatland" building block.^[1] Unlike traditional aromatic amines, this

-rich core offers improved solubility and metabolic stability.^[1] However, the vicinal substitution at the C3 position introduces specific steric and electronic challenges. This document provides optimized protocols for Amidation, Reductive Amination, and Urea Formation, specifically tuned to maintain stereochemical integrity and maximize yield in parallel synthesis formats.

Scaffold Analysis & Chemical Logic

Structural Properties

The molecule features a tetrahydropyran (oxane) core with two key functionalities:[2]

- C4-Primary Amine: The reactive handle for library expansion.
- C3-(2-Methoxyethoxy) Tether: A polar "solubility tail" that lowers LogP and provides an intramolecular hydrogen-bond acceptor.[1]

Stereochemical Considerations: The relationship between the C3-ether and C4-amine is critical.[1] The trans-isomer (e.g., (3S,4R)) is thermodynamically preferred in many synthetic routes, placing both substituents in pseudo-equatorial positions to minimize 1,3-diaxial interactions.[1]

- Caution: Harsh acidic conditions or high temperatures (>100°C) could theoretically promote epimerization if the ring opens/closes, though the ether linkage is generally robust.
- Chelation Risk: The 2-methoxyethoxy motif forms a "hemi-crown ether" like pocket.[1] It can chelate Lewis acidic metals (e.g., Mg²⁺, Zn²⁺), potentially stalling metal-catalyzed cross-couplings.

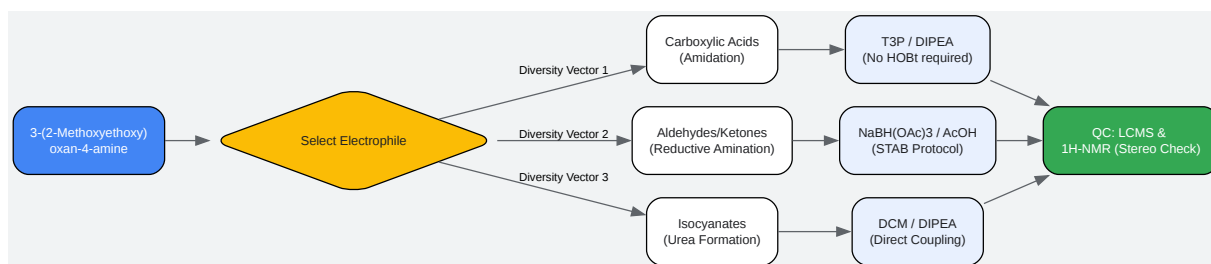
Solubility & Workup Strategy

The Challenge: The molecule is highly polar. Standard aqueous extractions (EtOAc/Water) often result in product loss to the aqueous phase. The Solution:

- Reaction Solvent: DMF or DMA is preferred over DCM to ensure solubility of the resulting polar adducts.
- Purification: For library scale (mg), avoid aqueous workup. Use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges for "Catch-and-Release" purification.[1]

Library Synthesis Workflows

The following diagram outlines the decision matrix for functionalizing this scaffold based on the electrophile partner.



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Figure 1: Divergent synthesis workflow for oxan-4-amine library generation.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (T3P Method)

Why T3P? Propylphosphonic anhydride (T3P) is superior to HATU for this scaffold because T3P by-products are water-soluble, and it drives the reaction with sterically hindered amines (due to the C3 substituent).[1]

Reagents:

- Scaffold: **3-(2-Methoxyethoxy)oxan-4-amine** (1.0 equiv)[1]
- Carboxylic Acid (Diversity Reagent): 1.2 equiv
- Coupling Agent: T3P (50% in EtOAc/DMF) (2.0 equiv)
- Base: DIPEA (3.0 equiv)
- Solvent: DMF (Anhydrous)[1]

Step-by-Step:

- Dissolution: In a 2-dram vial or 96-well block, dissolve the Carboxylic Acid (0.1 mmol) and DIPEA (0.3 mmol) in DMF (500 μ L).
- Activation: Add T3P solution (0.2 mmol). Shake/stir for 10 minutes at RT.
- Addition: Add the Scaffold (0.1 mmol) dissolved in DMF (200 μ L).
- Incubation: Seal and shake at RT for 16 hours.
 - Note: If the acid is extremely hindered, heat to 50°C.
- Workup (SCX Method):
 - Dilute reaction with MeOH (1 mL).
 - Load onto a pre-conditioned SCX-2 cartridge (1 g).[1]
 - Wash with MeOH (3 x 2 mL) to remove non-basic impurities (unreacted acid, T3P residues).
 - Elute product with 2M NH₃ in MeOH (3 mL).
 - Concentrate in vacuo.

Protocol B: Reductive Amination (STAB Method)

Mechanism: Sodium Triacetoxyborohydride (STAB) allows for the "one-pot" formation of the imine and subsequent reduction without reducing the aldehyde/ketone partner directly.

Reagents:

- Scaffold: 1.0 equiv
- Aldehyde/Ketone: 1.2 equiv[1]
- Reductant: NaBH(OAc)₃ (STAB) (2.5 equiv)[1]
- Acid Catalyst: Acetic Acid (1.0 equiv)

- Solvent: DCE (1,2-Dichloroethane) or THF[1][3]

Step-by-Step:

- Imine Formation: Combine Scaffold (0.1 mmol) and Aldehyde (0.12 mmol) in DCE (1 mL). Add Acetic Acid (0.1 mmol).
- Equilibration: Shake for 1 hour at RT. (Crucial for sterically hindered ketones).
- Reduction: Add STAB (0.25 mmol) as a solid or suspension.
- Reaction: Shake at RT for 16–24 hours.
- Quench: Add 10% NaHCO₃ (0.5 mL). Vigorous gas evolution will occur.
- Extraction:
 - Add DCM (2 mL). Phase separate (hydrophobic frit or centrifugation).
 - Collect organic layer.
 - Optional: If the product is very polar (LogP < 0), use 3:1 CHCl₃:IPA for extraction.

Protocol C: Urea Synthesis

Reagents:

- Scaffold: 1.0 equiv
- Isocyanate (R-NCO): 1.1 equiv[1]
- Base: Et₃N (1.5 equiv)
- Solvent: DCM (Anhydrous)[1]

Step-by-Step:

- Dissolve Scaffold (0.1 mmol) and Et₃N (0.15 mmol) in DCM (1 mL).

- Cool to 0°C (ice bath or cryo-block) to prevent bis-addition.
- Add Isocyanate (0.11 mmol) slowly.
- Warm to RT and shake for 4 hours.
- Scavenging: Add polymer-supported Trisamine (PS-Trisamine) resin (3 equiv relative to excess isocyanate) to scavenge unreacted electrophile.[1] Shake for 4 hours.
- Filter and concentrate.

QC and Troubleshooting Data

Common Failure Modes

Issue	Probable Cause	Corrective Action
Low Yield (Amidation)	Steric clash between C3-ether and bulky acids.[1]	Switch from HATU to T3P; Increase Temp to 60°C.
Product in Aqueous Waste	High polarity of the methoxyethoxy tail.	Do not use water wash. Use SCX-2 cartridges or evaporate DMF and direct-inject to Prep-HPLC.[1]
Epimerization	High temperature or strong Lewis acids.	Keep reaction pH > 4 during workup; avoid temps > 80°C.
Metal Poisoning	C3-tail chelating Pd/Cu catalysts.[1]	In cross-couplings (Buchwald), use bidentate ligands (e.g., Xantphos) that out-compete the ether tail.

Analytical Checkpoints

- ¹H-NMR: Monitor the C4-H proton. In the trans-isomer (axial-axial coupling), this proton typically appears as a triplet of triplets (tt) or similar multiplet with large coupling constants ().[1] In the cis-isomer, the coupling constants are smaller ().[1]

- LCMS: Use a polar mobile phase (e.g., 5% to 95% ACN in 0.1% Formic Acid). The ether tail often flies as

and

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